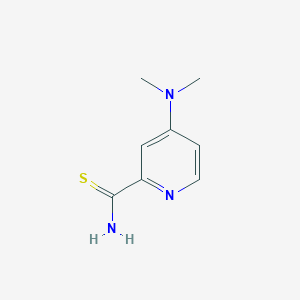

4-(Dimethylamino)pyridine-2-carbothioamide

Description

4-(Dimethylamino)pyridine-2-carbothioamide is a pyridine derivative featuring a dimethylamino (-N(CH₃)₂) substituent at the 4-position and a carbothioamide (-C(=S)NH₂) group at the 2-position. The carbothioamide group introduces sulfur-based polarity, which may affect solubility, hydrogen bonding, and biological activity compared to oxygen-containing analogs like carboxamides .

Properties

Molecular Formula |

C8H11N3S |

|---|---|

Molecular Weight |

181.26 g/mol |

IUPAC Name |

4-(dimethylamino)pyridine-2-carbothioamide |

InChI |

InChI=1S/C8H11N3S/c1-11(2)6-3-4-10-7(5-6)8(9)12/h3-5H,1-2H3,(H2,9,12) |

InChI Key |

WCKNMSJYKUZHLZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=NC=C1)C(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)pyridine-2-carbothioamide typically involves the reaction of 4-(dimethylamino)pyridine with a suitable thiocarbonyl reagent. One common method involves the use of carbon disulfide (CS₂) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction is carried out under anhydrous conditions and typically requires heating to facilitate the formation of the carbothioamide group.

Industrial Production Methods

Industrial production methods for 4-(Dimethylamino)pyridine-2-carbothioamide are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, industrial processes may involve the use of more efficient catalysts and purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbothioamide group undergoes nucleophilic substitution with:

-

Electrophilic Reagents :

-

Mechanism : The thioamide sulfur acts as a nucleophile, attacking electrophiles (e.g., carbonyl carbons), followed by cyclization or rearrangement .

Cyclocondensation Reactions

The compound forms heterocyclic scaffolds via cyclization:

Biological Activity Correlations

Derivatives exhibit notable pharmacological properties:

-

Anticancer Activity :

-

Structure-Activity Relationship : Bulkier substituents (e.g., cyclohexyl, aryl) enhance potency by improving hydrophobic interactions .

Reaction Mechanisms

Scientific Research Applications

Scientific Research Applications

4-(Dimethylamino)pyridine-2-carbothioamide has garnered attention for its applications in several areas:

Catalysis

Due to its basicity, this compound acts as an effective nucleophilic catalyst in various organic reactions. It is particularly useful in:

- Esterification Reactions : The compound can facilitate ester formation by activating acyl groups, thus enhancing reaction rates and yields .

- Baylis-Hillman Reaction : It serves as a catalyst in this reaction, which is crucial for synthesizing complex molecules from simple precursors .

Medicinal Chemistry

The biological activity of 4-(Dimethylamino)pyridine-2-carbothioamide has been explored extensively:

- Anticancer Activity : Studies have shown that metal complexes derived from this compound exhibit promising anticancer properties. For instance, complexes with ruthenium have demonstrated selective cytotoxicity against cancer cell lines, suggesting potential for development as anticancer agents .

- Antimicrobial Properties : Preliminary research indicates that derivatives of this compound possess significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Case Studies

The following case studies illustrate the practical applications of 4-(Dimethylamino)pyridine-2-carbothioamide:

Case Study 1: Anticancer Metal Complexes

A study focused on the synthesis of ruthenium complexes with 4-(Dimethylamino)pyridine-2-carbothioamide derivatives. These complexes showed enhanced cytotoxic effects against several cancer cell lines, with IC50 values indicating potent activity. The study highlighted the importance of the metal center in modulating biological activity, emphasizing the need for further exploration of these compounds as potential metallodrugs .

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties of related compounds established a correlation between structural modifications and biological activity. The findings indicated that specific alterations to the thioamide group significantly enhanced antimicrobial potency against gram-positive bacteria. This suggests that further optimization of the structure could lead to more effective antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)pyridine-2-carbothioamide involves its ability to act as a nucleophilic catalyst. The dimethylamino group enhances the nucleophilicity of the pyridine ring, allowing it to effectively participate in various chemical reactions. In biological systems, the compound can interact with thiol groups in enzymes, leading to the inhibition of enzyme activity. This interaction is often mediated through the formation of covalent bonds with the thiol groups, resulting in the modification of enzyme function.

Comparison with Similar Compounds

4-Methylpyridine-2-carbothioamide

Structural Differences :

- Substituent: Methyl (-CH₃) at the 4-position vs. dimethylamino (-N(CH₃)₂).

- Functional Group : Both share the pyridine-2-carbothioamide core.

Properties and Implications :

- The methyl group is a weaker electron donor than dimethylamino, leading to reduced electron density on the pyridine ring. This may lower catalytic or nucleophilic activity compared to the dimethylamino analog.

- Molecular Weight : 152.215 g/mol (C₇H₈N₂S) .

Applications : Methyl-substituted carbothioamides are often explored as intermediates in medicinal chemistry due to their balance of lipophilicity and reactivity.

4-(Dimethylamino)pyridine (DMAP)

Structural Differences :

- Functional Group: DMAP lacks the carbothioamide group, featuring only the 4-dimethylamino substituent.

Properties and Implications :

4-(4-Aminophenoxy)-N-Methylpyridine-2-Carboxamide

Structural Differences :

- Substituent: 4-Aminophenoxy (-O-C₆H₄-NH₂) at the 4-position and carboxamide (-C(=O)NHCH₃) at the 2-position.

- Core Structure : Pyridine vs. carbothioamide.

Properties and Implications :

4-Methoxypyrimidine-2-carboximidamide Hydrochloride

Structural Differences :

- Core Structure : Pyrimidine ring (six-membered, two nitrogen atoms) vs. pyridine.

- Substituents : Methoxy (-OCH₃) at the 4-position and carboximidamide (-C(=NH)NH₂) at the 2-position.

Properties and Implications :

3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide

Structural Differences :

- Core Structure: Thieno[2,3-b]pyridine (fused thiophene-pyridine ring) vs. simple pyridine.

- Substituents : Methoxymethyl (-CH₂OCH₃) and methyl groups.

Properties and Implications :

- The fused thiophene ring increases aromatic surface area, enhancing interactions with hydrophobic pockets in proteins.

- The carboxamide group and methoxymethyl substituent contribute to both polar and lipophilic properties.

- Applications : Likely explored in kinase inhibition or antimicrobial agents due to its complex heterocyclic framework .

Biological Activity

4-(Dimethylamino)pyridine-2-carbothioamide (DMAP-C) is a compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of DMAP-C, focusing on its pharmacological properties, mechanisms of action, and comparative efficacy against various biological targets.

Chemical Structure and Properties

DMAP-C is characterized by its molecular formula and a molecular weight of approximately 182.25 g/mol. The compound features a dimethylamino group attached to a pyridine ring and a carbothioamide functional group, which contributes to its unique biological properties.

Biological Activities

Research has demonstrated that DMAP-C exhibits a range of biological activities, including:

- Antimicrobial Activity : DMAP-C has shown significant antibacterial effects against various strains, including E. coli, K. pneumoniae, and P. aeruginosa. Studies report minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

- Anticancer Properties : In vitro studies have highlighted the cytotoxic effects of DMAP-C on cancer cell lines such as HepG2 and A549. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation, with IC50 values indicating effective concentrations for therapeutic use .

- Anti-inflammatory Effects : DMAP-C has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Research suggests that it may serve as a potential treatment for inflammatory diseases by modulating immune responses .

The mechanisms underlying the biological activities of DMAP-C are multifaceted:

- Nucleophilic Catalysis : The dimethylamino group enhances the nucleophilicity of DMAP-C, facilitating reactions with electrophiles in biological systems, which can lead to the modification of biomolecules and alteration of cellular pathways .

- Cell Cycle Modulation : Studies indicate that DMAP-C affects the cell cycle progression in cancer cells, particularly arresting cells in the S phase, which is crucial for effective anticancer strategies .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in bacterial cells, leading to cell death through mechanisms involving ROS production .

Comparative Analysis

The following table summarizes the biological activities of DMAP-C compared to structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| DMAP-C | High (MIC < 50 µg/mL) | IC50 = 225 µM (MCF-7) | Significant inhibition |

| 4-Dimethylaminopyridine | Moderate | IC50 = 300 µM (HepG2) | Moderate inhibition |

| N-Methylpyridine-2-carbothioamide | Low | IC50 = 500 µM (A549) | Low inhibition |

Case Studies

- Antimicrobial Efficacy : A study conducted by Marek et al. demonstrated that DMAP-C exhibited potent antimicrobial properties against S. aureus and E. faecalis, with inhibition zones comparable to those produced by ceftriaxone .

- Cytotoxicity Against Cancer Cells : Research by Roxana et al. reported that DMAP-C showed significant cytotoxicity against MCF-7 breast cancer cells, with a notable increase in lactate dehydrogenase (LDH) levels indicating cell membrane damage at higher concentrations .

- Inflammatory Response Modulation : In experiments assessing anti-inflammatory effects, DMAP-C was found to reduce TNF-α levels by up to 78%, demonstrating its potential for treating inflammatory conditions .

Q & A

Basic: What synthetic routes are available for preparing 4-(dimethylamino)pyridine-2-carbothioamide, and what are their key methodological considerations?

The compound is typically synthesized via carbothioamide formation. A common approach involves reacting 4-(dimethylamino)pyridine-2-carbonitrile with hydrogen sulfide (H₂S) under controlled conditions, or using Lawesson’s reagent to introduce the thioamide group. Alternative routes may employ thiourea derivatives as intermediates, where pyridinecarboxylic acid is first converted to an acid chloride, followed by treatment with ammonium thiocyanate . Key considerations include:

- Reagent selection : Lawesson’s reagent offers milder conditions compared to H₂S, which requires stringent safety measures.

- Solvent choice : Anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are preferred to avoid hydrolysis.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity .

Basic: What safety protocols are critical when handling 4-(dimethylamino)pyridine-2-carbothioamide?

The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure) . Essential precautions include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for synthesis and handling to mitigate inhalation risks.

- Spill management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite).

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent degradation .

Advanced: How can contradictions between experimental crystallographic data and computational structural models be resolved?

Discrepancies often arise from differences in intermolecular interactions (e.g., hydrogen bonding) in solid-state vs. gas-phase models. To address this:

- Refine computational parameters : Include solvent effects and dispersion corrections in density functional theory (DFT) calculations.

- Validate with complementary techniques : Compare X-ray crystallography data (e.g., bond lengths and angles from ) with NMR chemical shifts and IR vibrational modes.

- Dynamic simulations : Perform molecular dynamics (MD) simulations to account for crystal packing effects .

Advanced: What role does 4-(dimethylamino)pyridine-2-carbothioamide play in coordination chemistry?

The thioamide group acts as a multidentate ligand, coordinating with transition metals (e.g., Cu²⁺, Zn²⁺) via sulfur and nitrogen atoms. Applications include:

- Catalysis : Metal complexes of thioamide derivatives are used in asymmetric synthesis and oxidation reactions.

- Bioinorganic studies : Mimicking metalloenzyme active sites for mechanistic investigations .

Methodologically, UV-Vis spectroscopy and cyclic voltammetry are employed to study ligand-metal interactions .

Basic: Which analytical techniques are most effective for confirming the purity and structure of this compound?

- HPLC : Purity assessment using a C18 column with UV detection at 254 nm (≥98% purity threshold) .

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., dimethylamino protons at δ ~2.8–3.2 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns.

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks .

Advanced: How can tautomeric equilibria of the thioamide group be experimentally and computationally studied?

- Experimental : Use variable-temperature NMR to detect tautomeric shifts (e.g., thione ⇌ thiol forms). IR spectroscopy identifies ν(C=S) stretches (~1200–1250 cm⁻¹) .

- Computational : DFT calculations (e.g., B3LYP/6-31G*) predict relative stability of tautomers. Solvent effects (PCM models) improve accuracy .

Basic: What purification methods are recommended for isolating 4-(dimethylamino)pyridine-2-carbothioamide?

- Recrystallization : Dissolve in hot ethanol, filter, and cool to −20°C for crystal growth.

- Column chromatography : Use silica gel with gradient elution (DCM:MeOH 95:5 to 90:10).

- Washing steps : Sequential washes with brine and dilute HCl remove unreacted precursors .

Advanced: What challenges arise in optimizing reaction yields for derivatives of this compound?

- Steric hindrance : Bulky substituents on the pyridine ring reduce reactivity; microwave-assisted synthesis can enhance rates .

- Byproduct formation : Competing reactions (e.g., oxidation of thioamide to amide) require inert atmospheres (Ar/N₂).

- Catalyst optimization : Screen Pd/C or CuI catalysts for cross-coupling reactions involving the pyridine core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.